((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine - 321720-12-1

((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine

Catalog Number: EVT-3035481
CAS Number: 321720-12-1
Molecular Formula: C13H11ClFNO2S
Molecular Weight: 299.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide []

Compound Description: This amide derivative was unexpectedly obtained as the major product (85% yield) during an attempt to synthesize an amidoxime using a conventional protocol (Ethanol/Na2CO3) involving hydroxylamine and a nitrile group [].

-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide []

Compound Description: This is the desired amidoxime derivative that was initially targeted in the study. It was successfully synthesized in 80% yield using an alternative protocol (DMSO/KOtBu) [].

-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) []

Compound Description: This compound was investigated for its kinetic oxidation properties in the presence of alkaline potassium permanganate and a Ru(III) catalyst [].

-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines []

Compound Description: This represents a series of compounds designed to improve upon the DAT affinity and metabolic stability of previously studied atypical dopamine transporter (DAT) inhibitors [].

S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5, octadeuterated JD5037 []

Compound Description: This compound, octadeuterated [2H8]-JD5037, is a deuterated analog of JD5037, a potent and selective cannabinoid (CB1R) receptor inverse agonist [].

Bis(bis-(4-chlorophenyl)-methyl) ether (3a) []

Compound Description: This symmetrical ether was synthesized from its corresponding benzhydrol derivative using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions [].

Bis(bis-(4-fluorophenyl)-methyl)ether (3b) []

Compound Description: This symmetrical ether, synthesized analogously to compound 3a, also incorporates two benzhydryl units but with fluorine substituents on the phenyl rings [].

-[amino]-N-(un/substituted-phenyl)acetamides []

Compound Description: This series encompasses a variety of acetamide derivatives synthesized and evaluated for their antibacterial and antifungal properties [].

-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC) []

Compound Description: This synthetic cathinone, along with other analogs, was seized by law enforcement and subjected to structural analysis [].

-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles []

Compound Description: This entry represents a group of two isostructural thiazole derivatives synthesized and characterized using single-crystal X-ray diffraction [].

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134) []

Compound Description: This compound is a selective glucocorticoid receptor (GR) antagonist identified and developed as a potential treatment for Cushing's syndrome [].

(Z)-4-Chloro-N-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydrobenzo[d]thiazol-2-ylidene}benzenesulfonamide []

Compound Description: This compound, a ditosylated 2-iminobenzothiazole derivative, was structurally characterized and found to exhibit weak intramolecular π-π interactions [].

Sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]benzeneacetate (LCB 2853) [, ]

Compound Description: This compound is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist, exhibiting promising antiaggregant and antivasospastic properties in various experimental models [, ].

-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HP+) []

Compound Description: This pyridinium ion is a major metabolite of haloperidol, a neuroleptic drug. Studies suggest it exhibits neurotoxic effects on the dopaminergic system, potentially contributing to the side effects of haloperidol [].

-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine []

Compound Description: This piperazine derivative was synthesized and structurally characterized using X-ray crystallography [].

-[Bis(4-fluorophenyl)methyl]piperazin-1-ium Picrate []

Compound Description: This compound is the picrate salt of a piperazine derivative, formed through protonation of the secondary amine functionality during co-crystallization [].

-[Bis(4-fluorophenyl)methyl]piperazin-1-ium 2-(2-Phenylethyl)benzoate []

Compound Description: This salt is formed from a 1,4-diazacyclohexane derivative and a carboxylic acid, and it contains two formula units in its asymmetric unit [].

-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide []

Compound Description: This compound's crystal structure reveals an envelope conformation for the pyrazole ring and displays intermolecular hydrogen bonding [].

-((E)-((E)-5-(2-Fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-4-oxopiperidin-3-ylidene)methyl)benzonitrile []

Compound Description: This compound, a benzonitrile derivative, has been structurally characterized using single-crystal X-ray diffraction [].

-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives []

Compound Description: This series comprises pyrazole-1-carbothioamide derivatives studied for their monoamine oxidase (MAO) A and B inhibitory activities [].

-[(4-Fluorophenyl)sulfonyl]-5-iodo-2-methyl-1-benzofuran []

Compound Description: X-ray crystallography revealed the structure of this benzofuran derivative, highlighting a significant dihedral angle between its aromatic rings [].

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide []

Compound Description: This oxadiazole derivative has been structurally characterized, revealing its molecular conformation and intermolecular interactions [].

-[(4-fluorophenyl)(phenylamino)methyl] cyclopentanone (FPC) []

Compound Description: This novel Mannich base, incorporating a cyclopentanone moiety, was synthesized, characterized, and studied for its antibacterial and anti-urease activities [].

(3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol []

Compound Description: This piperidine derivative is a potential impurity in Paroxetine Hydrochloride, a medication used to treat depression and anxiety disorders [].

N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine []

Compound Description: This pyrimidine derivative has been isolated in two polymorphic forms, both structurally characterized using X-ray crystallography [].

(E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thia­zol‐2‐amine []

Compound Description: This thiazole derivative, synthesized as a potential fungicidal agent, has been structurally characterized, revealing the dihedral angle between its thiazole and triazole rings [].

-({(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol [, ]

Compound Description: This Schiff base exhibits potent anticancer activity against hepatocellular carcinoma (HepG2) cells [, ].

,6-bis(4-fluorophenyl)-3,5-dimethylpiperidin-4-one methanol solvate []

Compound Description: Crystal structure analysis of this piperidin-4-one derivative, isolated as a methanol solvate, provides insights into its conformation and intermolecular interactions [].

-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine []

Compound Description: Structural analysis of this pyrazole derivative reveals a nearly planar five-membered ring and intermolecular hydrogen bonding [].

-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HTP) []

Compound Description: HTP is a metabolite of haloperidol. Studies investigated the effects of HTP on dopamine receptor and transporter binding using non-human primate models [].

N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine []

Compound Description: In this dioxane derivative, the dioxane ring adopts a chair conformation, and the molecule exhibits weak intermolecular N—H⋯F hydrogen bonds [].

-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]-piperazine [, ]

Compound Description: This compound represents a pair of enantiomers that serve as valuable intermediates in the synthesis of optically active antihistaminic compounds [, ].

Organocatalytic [3+2] Cycloaddition Reaction: Synthesis of Fully Decorated Sulfonyl 1,2,3‐Triazoles as Potent EGFR Targeting Anticancer Agents []

Compound Description: This study focuses on the synthesis and evaluation of novel sulfonyl 1,2,3-triazole derivatives as potent anticancer agents targeting the epidermal growth factor receptor (EGFR) []. While the specific compound referred to in this paper is not mentioned, it is described as a sulfonyl 1,2,3-triazole.

-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909) Analogs []

Compound Description: This study investigates analogs of GBR12909, a compound known to partially inhibit serotonin transporter binding. The analogs were designed to explore their effects on serotonin, dopamine, and norepinephrine transporters [].

-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes []

Compound Description: This research involves the synthesis and characterization of various Schiff bases derived from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes. These compounds were then evaluated for their antimicrobial activity [].

Properties

CAS Number

321720-12-1

Product Name

((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.74

InChI

InChI=1S/C13H11ClFNO2S/c14-11-3-7-13(8-4-11)19(17,18)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2

InChI Key

OLRRQEPAUAJFFL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.